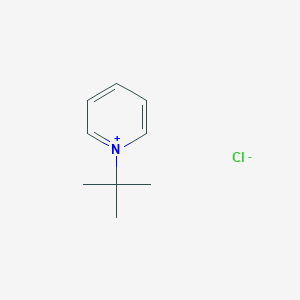
1-tert-Butylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butylpyridin-1-ium chloride is an organic compound with the molecular formula C9H14ClN. It is a pyridinium salt, where the pyridine ring is substituted with a tert-butyl group at the nitrogen atom, forming a positively charged ion paired with a chloride anion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butylpyridin-1-ium chloride can be synthesized through the alkylation of pyridine with tert-butyl chloride in the presence of a strong base. The reaction typically involves the use of a solvent such as acetonitrile or dichloromethane and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butylpyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield tert-butylpyridine .
Scientific Research Applications
1-tert-Butylpyridin-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-Butylpyridin-1-ium chloride involves its interaction with biological membranes and enzymes. The positively charged pyridinium ion can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-Butylpyridinium chloride: Similar in structure but with a butyl group instead of a tert-butyl group.
1-Ethyl-3-methylimidazolium chloride: Another ionic liquid with different substituents on the nitrogen atom.
1-Hexyl-3-methylimidazolium chloride: Similar ionic liquid with a hexyl group.
Uniqueness: 1-tert-Butylpyridin-1-ium chloride is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and make it a valuable reagent in specific chemical reactions .
Properties
CAS No. |
61611-53-8 |
|---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
1-tert-butylpyridin-1-ium;chloride |
InChI |
InChI=1S/C9H14N.ClH/c1-9(2,3)10-7-5-4-6-8-10;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
LAQCBOJJPYGEGT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


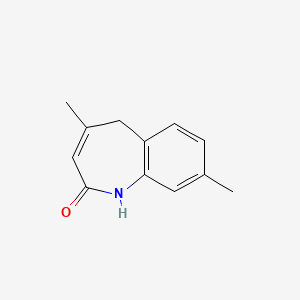
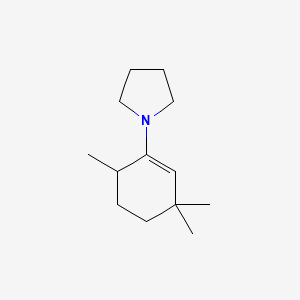
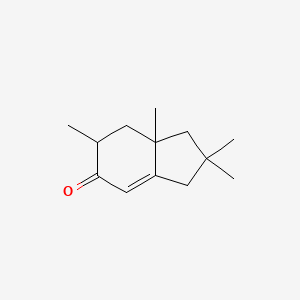
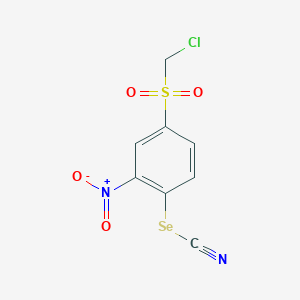
![4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid](/img/structure/B14575232.png)
![Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14575234.png)
![2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575238.png)
![1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one](/img/structure/B14575245.png)
![(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane)](/img/structure/B14575248.png)
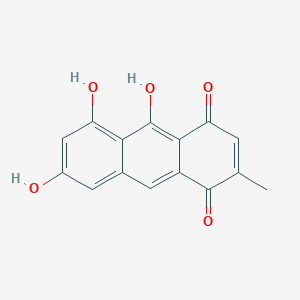
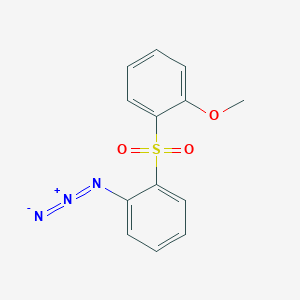
![6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14575280.png)
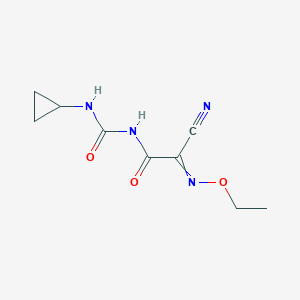
![[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol](/img/structure/B14575310.png)
